Ethyl 3-(4-Fluoro-3-indolyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(4-Fluoro-3-indolyl)propanoate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals. The presence of the indole ring system in this compound makes it a significant molecule in medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-Fluoro-3-indolyl)propanoate typically involves the reaction of 4-fluoroindole with ethyl 3-bromopropanoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-Fluoro-3-indolyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atom on the indole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
Ethyl 3-(4-Fluoro-3-indolyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-Fluoro-3-indolyl)propanoate involves its interaction with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating their activity. The fluorine atom may enhance the compound’s binding affinity and selectivity towards its targets. The exact pathways and targets depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(3-Indolyl)propanoate: Lacks the fluorine atom, which may result in different biological activities and binding affinities.
Ethyl 3-(4-Chloro-3-indolyl)propanoate: Contains a chlorine atom instead of fluorine, which can alter its chemical reactivity and biological properties.
Ethyl 3-(4-Bromo-3-indolyl)propanoate: Contains a bromine atom, leading to different substitution patterns and potential biological activities.
Uniqueness
Ethyl 3-(4-Fluoro-3-indolyl)propanoate is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making them valuable in drug design and development.
Biological Activity
Ethyl 3-(4-Fluoro-3-indolyl)propanoate is a synthetic organic compound that has garnered attention due to its unique structure and potential biological activities. Its molecular formula is C₁₃H₁₄FNO₂, and it features an ethyl ester functional group coupled with a fluorinated indole moiety. This compound's biological activity is primarily attributed to its interaction with various enzymes and receptors, which has implications for pharmacological applications.
Structural Characteristics
The presence of the fluorine atom in the indole ring significantly enhances the compound's reactivity and binding affinity to biological targets. The structural characteristics include:
- Molecular Weight : 235.25 g/mol
- Functional Groups : Ethyl ester and indole moiety
- Fluorine Substituent : Enhances chemical reactivity and biological activity
The mechanism of action of this compound involves:
- Interaction with Enzymes : It has been shown to inhibit specific cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can impact pharmacokinetics and lead to significant drug-drug interactions .
- Binding Affinity : The fluorine atom increases the compound's binding affinity to various receptors, potentially enhancing its therapeutic efficacy .
Biological Activities
Research indicates that this compound exhibits several pharmacological properties, including:
- Anticancer Activity : Compounds with indole structures are often investigated for their anticancer properties due to their ability to modulate cell signaling pathways.
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory activities, suggesting potential therapeutic applications in inflammatory diseases .
- Antimicrobial Properties : Preliminary studies indicate possible antimicrobial activity, although further research is needed to confirm these effects .
Comparative Analysis with Similar Compounds
This compound can be compared with structurally similar compounds to highlight differences in biological activity:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Ethyl 3-(4-Chloro-3-indolyl)propanoate | Contains a chlorine substituent | Different biological activity due to chlorine |
Ethyl 3-(4-Bromo-3-indolyl)propanoate | Contains a bromine substituent | Varies in reactivity compared to fluorinated analog |
Ethyl 3-(5-Fluoroindolyl)propanoate | Fluorine at a different position on the indole | Positional changes affect reactivity |
Case Studies and Research Findings
- Inhibition of Cytochrome P450 Enzymes : A study demonstrated that this compound effectively inhibits CYP2D6, an enzyme involved in drug metabolism. This finding suggests potential implications for drug interactions in clinical settings .
- Anticancer Potential : In vitro studies have shown that compounds containing the indole moiety exhibit cytotoxic effects against various cancer cell lines. This compound is being explored for its ability to induce apoptosis in cancer cells .
- Anti-inflammatory Activity : Research has indicated that similar indole derivatives possess anti-inflammatory properties by modulating inflammatory cytokines. The specific effects of this compound on inflammation are yet to be fully characterized but show promise based on structural similarities .
Properties
IUPAC Name |
ethyl 3-(4-fluoro-1H-indol-3-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO2/c1-2-17-12(16)7-6-9-8-15-11-5-3-4-10(14)13(9)11/h3-5,8,15H,2,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJSGJIXSXNOMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CNC2=C1C(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.